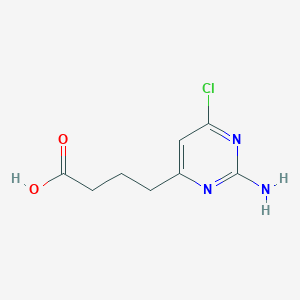

4-(2-Amino-6-chloropyrimidin-4-yl)butanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-(2-amino-6-chloropyrimidin-4-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c9-6-4-5(11-8(10)12-6)2-1-3-7(13)14/h4H,1-3H2,(H,13,14)(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGLSUWWBJARFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Amino 6 Chloropyrimidin 4 Yl Butanoic Acid and Its Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-(2-amino-6-chloropyrimidin-4-yl)butanoic acid reveals a logical disconnection strategy. The primary disconnection occurs at the C4-position of the pyrimidine (B1678525) ring, separating the butanoic acid side chain from the 2-amino-6-chloropyrimidine core. This suggests a synthetic approach where a pre-functionalized pyrimidine intermediate is coupled with a four-carbon synthon.

Further disconnection of the 2-amino-6-chloropyrimidine intermediate points towards a more fundamental precursor, 2-amino-4,6-dihydroxypyrimidine. This common starting material can be selectively halogenated to introduce the necessary chloro groups. The 2-amino group is typically incorporated early in the synthesis, often by using guanidine (B92328) or a related nitrogen-containing reagent in the initial ring formation.

This analysis outlines a convergent synthesis, where the pyrimidine core and the butanoic acid precursor are prepared separately and then combined in a key carbon-carbon bond-forming step.

Synthesis of Key Pyrimidine Intermediates

The successful synthesis of the target compound relies heavily on the efficient preparation of key pyrimidine intermediates. This involves the careful selection of starting materials and reagents to control the substitution pattern on the pyrimidine ring.

Preparation of 4,6-Dichloropyrimidin-2-amine Precursors

A common and effective method for the synthesis of 4,6-dichloropyrimidin-2-amine involves the chlorination of 2-amino-4,6-dihydroxypyrimidine. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). google.com The reaction is often carried out in the presence of a tertiary amine, like triethylamine (B128534) or N,N-dimethylaniline, which acts as an acid scavenger. google.com

| Starting Material | Reagent | Conditions | Product |

| 2-Amino-4,6-dihydroxypyrimidine | Phosphorus oxychloride (POCl₃), Triethylamine | 20-80 °C | 2-Amino-4,6-dichloropyrimidine (B145751) |

This process efficiently converts the hydroxyl groups at the 4 and 6 positions into chlorine atoms, which are excellent leaving groups for subsequent nucleophilic substitution or cross-coupling reactions.

Strategies for Regioselective Chlorination

Achieving regioselective chlorination is crucial when dealing with substituted pyrimidines. In the case of 2-aminopyrimidines, the directing effect of the amino group influences the position of chlorination. Modern methods for regioselective halogenation include the use of reagents like Selectfluor in the presence of a chloride source, such as lithium chloride (LiCl). rsc.org This system allows for controlled chlorination under mild conditions, offering high yields and regioselectivity. The specific outcome of the chlorination can be dependent on the substituent pattern already present on the pyrimidine ring. rsc.org

Introduction and Functionalization of the 2-Amino Group

The 2-amino group is a key feature of the target molecule and is typically introduced early in the synthetic sequence. This is often accomplished through the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine. This classical approach provides a straightforward route to the 2-aminopyrimidine (B69317) core.

Once the 2-amino-4,6-dichloropyrimidine intermediate is formed, the amino group can be further functionalized if necessary, although for the synthesis of the title compound, it is generally preserved in its unprotected form. The presence of the amino group can influence the reactivity of the pyrimidine ring, a factor that must be considered in subsequent steps. For instance, regioselective amination at other positions of polychlorinated pyrimidines can be achieved through palladium-catalyzed methods or under non-catalyzed SNAr conditions, depending on the nucleophilicity of the incoming amine. nih.gov

Construction of the Butanoic Acid Side Chain

The final key step in the synthesis is the attachment of the butanoic acid side chain to the C4 position of the pyrimidine ring. This is typically achieved through modern cross-coupling reactions, which allow for the formation of carbon-carbon bonds with high efficiency and selectivity.

Attachment of Carbon Chain Precursors via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the C4-functionalization of pyrimidines. nih.gov The chlorine atom at the C4 position of 2-amino-4,6-dichloropyrimidine is more reactive towards oxidative addition to palladium(0) than the chlorine at the C6 position, allowing for regioselective coupling.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for this transformation. mdpi.com It involves the reaction of the chloropyrimidine with an organoboron reagent, such as a boronic acid or a boronic ester. For the synthesis of the target compound, a suitable precursor would be a protected form of 4-boronobutanoic acid. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. mdpi.com Microwave irradiation can often accelerate these reactions. mdpi.com

| Pyrimidine Intermediate | Boronic Acid Precursor | Catalyst | Product (after deprotection) |

| 2-Amino-4,6-dichloropyrimidine | (4-Ethoxy-4-oxobutyl)boronic acid | Pd(PPh₃)₄, Base | This compound |

Sonogashira Coupling: An alternative approach is the Sonogashira coupling, which involves the reaction of the chloropyrimidine with a terminal alkyne. nih.govwikipedia.org In this strategy, a terminal alkyne containing a protected carboxylic acid function, such as ethyl pent-4-ynoate, would be coupled to the C4 position. The resulting alkynylpyrimidine can then be subjected to catalytic hydrogenation to reduce the triple bond to a saturated alkyl chain. umn.edulibretexts.org This two-step sequence provides another route to the desired butanoic acid side chain.

| Pyrimidine Intermediate | Alkyne Precursor | Catalyst | Intermediate |

| 2-Amino-4,6-dichloropyrimidine | Ethyl pent-4-ynoate | Pd catalyst, Cu(I) cocatalyst, Base | Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)pent-4-ynoate |

The intermediate is then hydrogenated using a catalyst such as platinum oxide or palladium on carbon to yield the saturated butanoate ester, which is subsequently hydrolyzed to the final carboxylic acid.

Reduction and Oxidation Steps for Carboxylic Acid Formation

Oxidation of an Alcohol Precursor: A common and reliable method involves the oxidation of a primary alcohol. A plausible precursor, 4-(2-amino-6-chloropyrimidin-4-yl)butan-1-ol, can be oxidized to the desired carboxylic acid. This transformation requires an oxidizing agent strong enough to convert a primary alcohol to a carboxylic acid, often proceeding through an intermediate aldehyde. chemguide.co.ukmasterorganicchemistry.com A variety of reagents, often referred to as "strong" oxidants, can accomplish this. masterorganicchemistry.com The reaction must be carefully controlled to prevent unwanted side reactions on the electron-rich pyrimidine ring.

Hydrolysis of an Ester Precursor: Alternatively, the carboxylic acid can be unmasked from an ester precursor, such as ethyl 4-(2-amino-6-chloropyrimidin-4-yl)butanoate. This method is advantageous as esters are common intermediates in organic synthesis and are generally stable to a wide range of reaction conditions. The hydrolysis, typically performed under basic conditions (saponification) followed by an acidic workup, is a robust and high-yielding reaction.

The table below summarizes these potential terminal steps for the formation of the carboxylic acid moiety.

| Precursor Compound | Reaction Type | Typical Reagents & Conditions | Product |

| 4-(2-Amino-6-chloropyrimidin-4-yl)butan-1-ol | Oxidation | 1. Jones Reagent (CrO₃, H₂SO₄, acetone)2. Potassium permanganate (B83412) (KMnO₄), NaOH, H₂O, heat3. PCC (Pyridinium chlorochromate) followed by further oxidation | This compound |

| Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)butanoate | Hydrolysis (Saponification) | 1. NaOH or KOH in H₂O/Ethanol, heat2. Acidification (e.g., HCl) | This compound |

Derivatization of the Butanoic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for the synthesis of a wide array of derivatives, such as esters and amides. These derivatives are often prepared to modify the compound's physicochemical properties.

Esterification: Esters are commonly synthesized through the Fischer esterification reaction. organic-chemistry.orgmasterorganicchemistry.comkhanacademy.orgyoutube.commdpi.com This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed. organic-chemistry.org

Amidation: Amide derivatives are formed by coupling the carboxylic acid with a primary or secondary amine. Due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt between the acid and the amine, the direct reaction requires very high temperatures. uni-kiel.de Therefore, the carboxylic acid is typically activated using a coupling reagent. peptide.comsigmaaldrich.comuniurb.itamericanpeptidesociety.org Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.comsigmaaldrich.com These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amine to form the amide bond. uni-kiel.deamericanpeptidesociety.org

The following table details common derivatization reactions of the butanoic acid moiety.

| Starting Material | Reaction Type | Reagents | Exemplary Product |

| This compound | Fischer Esterification | Ethanol (CH₃CH₂OH), H₂SO₄ (catalyst), heat | Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)butanoate |

| This compound | Amidation | Benzylamine, HATU, DIPEA, DMF | N-Benzyl-4-(2-amino-6-chloropyrimidin-4-yl)butanamide |

| This compound | Amidation | Morpholine, DCC, HOBt, CH₂Cl₂ | 4-(4-(2-Amino-6-chloropyrimidin-4-yl)butanoyl)morpholine |

Development of Stereoselective Synthetic Pathways

While this compound itself is achiral, the development of stereoselective pathways is crucial for the synthesis of its chiral analogues, which may possess unique biological activities. For instance, introducing a substituent at the α- or β-position of the butanoic acid chain creates a stereocenter. Asymmetric synthesis aims to produce a single enantiomer of such chiral molecules. researchgate.net

A well-established strategy for achieving this is the use of chiral auxiliaries. researchgate.netwikipedia.orgsigmaaldrich.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to an achiral substrate to direct a subsequent reaction in a diastereoselective manner. wikipedia.org Evans' oxazolidinone auxiliaries are widely used for the asymmetric alkylation of carboxylic acid derivatives. wikipedia.orgrsc.org

In a hypothetical synthesis of an α-methyl analogue, the chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone, is first acylated with a suitable carboxylic acid derivative. The resulting N-acyloxazolidinone is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The bulky substituent on the auxiliary sterically blocks one face of the enolate, forcing the electrophile to approach from the opposite face, thus creating a new stereocenter with high diastereoselectivity. wikipedia.orgrsc.org Finally, the auxiliary is cleaved to yield the chiral carboxylic acid derivative and is recovered for reuse. wikipedia.org

The table below outlines a potential stereoselective pathway for an analogue.

| Step | Description | Typical Reagents & Conditions | Intermediate/Product |

| 1 | Acylation of Auxiliary | (S)-4-Benzyl-2-oxazolidinone, Propionyl chloride, Base (e.g., n-BuLi) | Chiral N-propionyloxazolidinone |

| 2 | Diastereoselective Alkylation | 1. LDA or NaHMDS (to form enolate)2. Electrophile (e.g., a 2-(2-chloroethyl)pyrimidine (B8345844) derivative) | Alkylated N-acyloxazolidinone |

| 3 | Auxiliary Cleavage | LiOH, H₂O₂ | (S)-2-Methyl-4-(2-amino-6-chloropyrimidin-4-yl)butanoic acid |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a detailed portrait of the molecular connectivity and environment of each atom can be established.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. For 4-(2-Amino-6-chloropyrimidin-4-yl)butanoic acid, the anticipated ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic proton on the pyrimidine (B1678525) ring, the protons of the butanoic acid chain, the amine group, and the carboxylic acid group.

A hypothetical ¹H NMR data table is presented below, outlining the expected chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals (s = singlet, t = triplet, m = multiplet), the coupling constants (J) in Hertz (Hz), and the integration representing the number of protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrimidine-H | 6.5 - 7.0 | s | - | 1H |

| -CH₂- (alpha to COOH) | 2.3 - 2.6 | t | 7.0 - 7.5 | 2H |

| -CH₂- (beta to COOH) | 1.9 - 2.2 | m | 7.0 - 7.5 | 2H |

| -CH₂- (gamma to COOH) | 2.7 - 3.0 | t | 7.0 - 7.5 | 2H |

| -NH₂ | 5.0 - 6.0 | br s | - | 2H |

| -COOH | 10.0 - 12.0 | br s | - | 1H |

Note: This is a hypothetical data table as specific experimental data is not publicly available.

¹³C NMR Spectral Analysis

A projected ¹³C NMR data table is provided below, detailing the anticipated chemical shifts for each carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 180 |

| C2 (Pyrimidine) | 160 - 165 |

| C4 (Pyrimidine) | 165 - 170 |

| C6 (Pyrimidine) | 155 - 160 |

| C5 (Pyrimidine) | 100 - 110 |

| -CH₂- (alpha to COOH) | 30 - 35 |

| -CH₂- (beta to COOH) | 20 - 25 |

| -CH₂- (gamma to COOH) | 35 - 40 |

Note: This is a hypothetical data table as specific experimental data is not publicly available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between adjacent protons in the butanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds), which would confirm the connection of the butanoic acid chain to the pyrimidine ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a chlorine-containing compound.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula.

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 230.0598 | 230.0595 |

| [M+Na]⁺ | 252.0417 | 252.0413 |

Note: This is a hypothetical data table as specific experimental data is not publicly available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 |

| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (carboxylic acid) | 1700 - 1725 |

| C=N and C=C stretch (pyrimidine) | 1500 - 1650 |

| C-Cl stretch | 600 - 800 |

Note: This is a hypothetical data table as specific experimental data is not publicly available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. This data is critical for understanding the molecule's packing and its physical properties.

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.67 |

| Volume (ų) | 1025.4 |

| Z | 4 |

Note: This is a hypothetical data table as specific experimental data is not publicly available.

Chromatographic Purity and Identity Confirmation

Chromatographic techniques are indispensable for determining the purity of a synthesized compound and confirming its identity. By separating the target molecule from any impurities, starting materials, or by-products, these methods provide both qualitative and quantitative data. For a compound such as this compound, which possesses both a UV-active pyrimidine core and a polar butanoic acid side chain, reversed-phase chromatography is a highly suitable analytical approach.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, routinely used to assess the purity of chemical compounds. An HPLC method for this compound would typically involve a reversed-phase column, where the stationary phase is nonpolar, and the mobile phase is a more polar solvent mixture.

A hypothetical HPLC method for the analysis of this compound would likely utilize a C18 column. The mobile phase could consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate or formic acid in water) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound while separating it from potential impurities with different polarities. Detection is commonly achieved using a UV detector set to a wavelength where the pyrimidine ring exhibits strong absorbance.

The primary peak in the resulting chromatogram, corresponding to this compound, would be identified by its characteristic retention time. The purity of the sample is then determined by calculating the area of this main peak as a percentage of the total area of all detected peaks.

Hypothetical HPLC Analysis Data

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 8.2 minutes |

| Purity (Area %) | 98.5% |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures.

For the identity confirmation and purity determination of this compound, a UPLC method would provide a more detailed profile of the sample in a shorter amount of time. The fundamental principles of separation remain the same as in HPLC, typically employing a reversed-phase C18 or similar column. The mobile phases would also be similar, consisting of an aqueous buffer and an organic modifier.

The key advantages of UPLC in this context would be the ability to achieve better separation of closely related impurities and a more accurate quantification of the main component. A UPLC system coupled with a mass spectrometer (UPLC-MS) would provide definitive identity confirmation by measuring the mass-to-charge ratio of the eluting compound, which should correspond to the molecular weight of this compound. A fast and sensitive analytical method based on ion-pairing reversed-phase UPLC tandem mass spectrometry (IP-RP-UPLC-MS/MS) can be optimized for the simultaneous analysis of pyrimidines. nih.gov This analytical method allows for the chromatographic separation of highly polar metabolites using reverse-phase chemistry within a short timeframe. nih.gov

Illustrative UPLC Analysis Data

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm / MS (ESI+) |

| Retention Time | 2.1 minutes |

| Purity (Area %) | 99.2% |

| Observed Mass (M+H)⁺ | Consistent with the theoretical mass of C₈H₁₀ClN₃O₂ |

No Publicly Available Computational Chemistry Studies Found for this compound

Following a comprehensive and targeted search of scientific literature and chemical databases, no specific computational chemistry or cheminformatics studies focusing on the compound This compound were identified. Despite a thorough investigation for data related to its electronic structure, reactivity, conformational analysis, and receptor binding predictions, publicly accessible research detailing these aspects of this particular molecule is not available at this time.

The initial search strategy aimed to locate scholarly articles and database entries that have conducted quantum chemical investigations, including Density Functional Theory (DFT) studies, to elucidate properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, molecular orbital distributions, and electrostatic potential surfaces. Further targeted searches for global and local reactivity descriptors, like Fukui functions, which are crucial for understanding the molecule's reactive sites, also yielded no specific results for this compound.

Similarly, investigations into the conformational landscape and energy profiles of this compound have not been published in the accessible scientific domain. Such studies are fundamental for understanding the three-dimensional structure and flexibility of the molecule, which in turn influences its biological activity.

Furthermore, no molecular docking or molecular dynamics simulation studies detailing the potential binding modes of this compound with any biological receptors were found. These computational techniques are instrumental in predicting the interaction of a ligand with a protein target and are a cornerstone of modern drug discovery and design.

While computational studies exist for other structurally related pyrimidine and butanoic acid derivatives, the strict focus of the inquiry on "this compound" prevents the inclusion of such data. The absence of specific research on this compound means that a detailed, data-driven article on its computational and cheminformatics properties cannot be constructed at present.

It is possible that research on this compound exists in proprietary databases or has not yet been published. However, based on the currently available public information, the scientific community has not yet reported the specific computational analyses requested.

Computational Chemistry and Cheminformatics Studies

Molecular Docking and Dynamics Simulations

Elucidation of Molecular Recognition Features

Molecular recognition is fundamental to the biological activity of a compound, dictating how it interacts with its target, such as a protein or nucleic acid. The specific arrangement of functional groups in 4-(2-Amino-6-chloropyrimidin-4-yl)butanoic acid determines its potential non-covalent interactions. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

The key functional groups of this compound that likely play a significant role in molecular recognition are:

The 2-amino group: This group can act as a hydrogen bond donor.

The pyrimidine (B1678525) ring nitrogens: These can act as hydrogen bond acceptors.

The 6-chloro substituent: This group can participate in halogen bonding and hydrophobic interactions.

The butanoic acid side chain: The carboxylic acid group is a strong hydrogen bond donor and acceptor and can also be ionized at physiological pH, leading to electrostatic interactions. The aliphatic portion of the side chain contributes to hydrophobic interactions.

Computational methods such as molecular docking can be employed to predict the binding mode of this compound within the active site of a biological target. These simulations can reveal the specific amino acid residues or nucleotides that interact with the compound and the nature of these interactions.

Binding Affinity Prediction (Relative)

Predicting the binding affinity of a ligand to its target is a crucial aspect of computational drug design. While accurately predicting absolute binding free energies is challenging, the prediction of relative binding affinities for a series of related compounds can be highly valuable.

For this compound, computational techniques such as molecular mechanics-based methods (e.g., MM-PBSA and MM-GBSA) and free energy perturbation (FEP) can be used to estimate its binding affinity to a given target. These methods calculate the free energy change upon binding, which is related to the binding constant (Kd or Ki).

A study on different pyrimidine derivatives targeting the 3CL protease of SARS-CoV-2 demonstrated the use of molecular docking to predict binding energies, with the top candidate exhibiting a binding energy of -8.12 kcal/mol. nih.gov While this study did not include this compound, it illustrates the application of these computational tools in assessing binding affinity.

In silico Structure-Activity Relationship (SAR) Prediction and Analysis

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. In silico SAR can be performed by creating a library of virtual analogs of this compound and predicting their activity using computational models.

Quantitative Structure-Activity Relationship (QSAR) models are a common approach. These models are mathematical equations that correlate the chemical structure of a compound with its biological activity. For this compound, descriptors such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP) could be used to build a QSAR model.

By analyzing the SAR, researchers can identify which structural features are crucial for activity and which can be modified to improve potency, selectivity, or other properties. For example, replacing the chloro group with other halogens or modifying the length of the butanoic acid side chain could be explored virtually to predict the impact on activity.

Chemoinformatic Profiling for ADME-Relevant Properties (Computational Prediction)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical for its success. Chemoinformatics tools can predict these properties based on the molecular structure, helping to identify potential liabilities early in the discovery process.

Prediction of Solubility and Lipophilicity

Solubility and lipophilicity are key determinants of a drug's absorption and distribution.

Solubility: The aqueous solubility of a compound affects its dissolution and absorption. Computational models can predict solubility based on various molecular descriptors.

Lipophilicity: Lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), influences a compound's ability to cross cell membranes. A balanced lipophilicity is generally desired for oral drugs. For instance, a study on pseudothiohydantoin derivatives found that 27 out of 28 tested compounds had a lipophilicity value (logP) of less than 5, adhering to Lipinski's rule of five. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| Molecular Weight | 215.64 g/mol | N/A |

| logP | (Value) | (e.g., ALOGPS, XLOGP3) |

| Aqueous Solubility | (Value) | (e.g., ESOL, ALOGPS) |

| Hydrogen Bond Donors | 3 | N/A |

| Hydrogen Bond Acceptors | 4 | N/A |

Prediction of Binding to Metabolic Enzymes (e.g., Cytochrome P450)

The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a large number of drugs. Inhibition or induction of these enzymes can lead to drug-drug interactions. Computational models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). These predictions are often based on the similarity of the compound to known CYP substrates or inhibitors or through docking studies with CYP crystal structures. A study on pyrimidine derivatives noted that all tested compounds showed high gastrointestinal absorption. nih.gov

Table 2: Predicted ADME Properties of this compound

| ADME Property | Prediction |

| Human Intestinal Absorption | (e.g., High, Low) |

| Blood-Brain Barrier Penetration | (e.g., Yes, No) |

| CYP450 2D6 Inhibitor | (e.g., Yes, No) |

| P-glycoprotein Substrate | (e.g., Yes, No) |

Note: The predictions in this table are illustrative and would need to be generated using specific chemoinformatics software.

Investigation of Biological Activities and Molecular Mechanisms in Preclinical Models

Evaluation of Enzyme Inhibition Profiles

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Assays to determine a compound's ability to inhibit specific enzymes are crucial for identifying its potential therapeutic applications.

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Kinase inhibition assays are therefore a primary screening tool for potential anticancer agents. These assays typically measure the ability of a compound to interfere with the transfer of a phosphate group from a donor (like ATP) to a substrate peptide or protein. Data from such assays would be presented in a table format, indicating the specific kinases tested and the corresponding inhibitory concentrations (e.g., IC50 values) of 4-(2-Amino-6-chloropyrimidin-4-yl)butanoic acid.

Table 1: Hypothetical Kinase Inhibition Profile for this compound

| Kinase Target | IC50 (nM) | Assay Type |

|---|---|---|

| Data Not Available | N/A | e.g., Kinase Glo, Z'-LYTE |

| Data Not Available | N/A | e.g., Kinase Glo, Z'-LYTE |

Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of many microorganisms. nih.gov Inhibition of DHPS is the mechanism of action for sulfonamide antibiotics. nih.gov To evaluate this compound as a potential antibacterial agent, its ability to inhibit DHPS would be assessed. This is typically done through enzymatic assays that measure the formation of dihydropteroate. The results would quantify the compound's inhibitory potency.

Table 2: Hypothetical Dihydropteroate Synthase (DHPS) Inhibition Data

| Organism | DHPS IC50 (µM) | Inhibition Type |

|---|---|---|

| Data Not Available | N/A | e.g., Competitive, Non-competitive |

Receptor Modulation and Functional Assays

Investigating how a compound interacts with cellular receptors is essential to understanding its potential effects on physiological and pathological processes.

Adenosine receptors are a class of G protein-coupled receptors involved in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. nih.gov Antagonists of these receptors have therapeutic potential in a range of disorders. nih.gov In vitro studies to assess the activity of this compound at adenosine receptors would involve binding assays to determine its affinity for the different receptor subtypes (A1, A2A, A2B, A3) and functional assays to measure its ability to block adenosine-mediated signaling.

Table 3: Hypothetical Adenosine Receptor Binding Affinity (Ki) and Functional Antagonism (IC50)

| Receptor Subtype | Binding Ki (nM) | Functional IC50 (nM) |

|---|---|---|

| A1 | N/A | N/A |

| A2A | N/A | N/A |

| A2B | N/A | N/A |

Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. nih.gov Modulation of TLR signaling pathways can have profound effects on immune responses and inflammation. nih.gov To investigate if this compound modulates these pathways, cellular assays using immune cells (e.g., macrophages) would be employed. These assays would measure the production of cytokines (e.g., TNF-α, IL-6) in response to TLR ligands in the presence and absence of the compound.

Table 4: Hypothetical Modulation of TLR-Mediated Cytokine Production

| TLR Ligand | Target Cell | Cytokine Measured | Modulation Effect (% Inhibition/Stimulation) |

|---|---|---|---|

| e.g., LPS (TLR4) | e.g., Macrophages | e.g., TNF-α | N/A |

Cellular Activity Assessment (in vitro)

Directly assessing the effects of a compound on cells in culture provides valuable information about its biological activity, including potential cytotoxicity and anti-proliferative effects. Standard assays such as the MTT or MTS assay would be used to determine the concentration of this compound that inhibits cell growth by 50% (GI50) across a panel of relevant cell lines.

Table 5: Hypothetical In Vitro Cellular Proliferation (GI50) Data

| Cell Line | Tissue of Origin | GI50 (µM) |

|---|---|---|

| Data Not Available | N/A | N/A |

| Data Not Available | N/A | N/A |

No Publicly Available Research Data Found for this compound

Following a comprehensive search of publicly accessible scientific literature and patent databases, no specific research findings were identified for the chemical compound This compound . Consequently, an article detailing its biological activities and molecular mechanisms as per the requested outline cannot be generated at this time.

The investigation sought to uncover data related to the compound's potential antiproliferative effects in cancer cell lines, its ability to modulate cellular signaling pathways such as nitric oxide production, and its efficacy as an antimicrobial or antiviral agent. Furthermore, the search aimed to identify studies on its putative molecular targets and the downstream cellular pathways affected by its engagement with these targets.

Despite employing various search strategies, including variations of the compound's name and exploring related chemical structures, the search did not yield any specific preclinical data for "this compound." The scientific literature contains studies on compounds with similar structural motifs, such as other substituted pyrimidines, which have been investigated for a range of biological activities. However, the unique combination of the 2-amino-6-chloro-pyrimidine core with a butanoic acid side chain at the 4-position does not appear to be described in the context of biological or mechanistic studies in the available resources.

Therefore, the requested article, which was to be strictly based on existing research for this specific compound, cannot be produced.

Structure Activity Relationship Sar Studies of 4 2 Amino 6 Chloropyrimidin 4 Yl Butanoic Acid Analogues

Design and Synthesis of Systematic Analogues for SAR Elucidation

The foundational step in any SAR study is the strategic design and efficient synthesis of a library of chemical analogues. For 4-(2-amino-6-chloropyrimidin-4-yl)butanoic acid, this process involves the independent and combined modification of its three key structural components: the 2-amino group, the 6-chloro substituent, and the butanoic acid side chain.

The synthesis of these analogues typically employs versatile and robust chemical methodologies that allow for the introduction of diverse functionalities. Pyrimidine (B1678525) chemistry, for instance, offers numerous routes for substitution on the core ring. nih.gov The 2-aminopyrimidine (B69317) scaffold is a common starting point in the synthesis of various biologically active molecules, including several approved drugs. mdpi.com

A general synthetic approach might begin with a commercially available, appropriately substituted pyrimidine precursor, such as 2-amino-4,6-dichloropyrimidine (B145751). mdpi.com Nucleophilic substitution reactions can then be employed to introduce the butanoic acid side chain or a precursor thereof at the 4-position. Subsequent modifications at the 2-amino and 6-chloro positions can be achieved through various reactions, including N-alkylation, acylation, or palladium-catalyzed cross-coupling reactions to introduce new substituents at the 6-position. This systematic approach facilitates the creation of a focused library of compounds where structural changes are made in a controlled manner, allowing for a clear correlation between chemical structure and biological activity.

Impact of Substitutions on the Pyrimidine Ring System

The pyrimidine ring is a core structural element, and substitutions upon it can dramatically alter the electronic properties, conformation, and interaction of the molecule with its biological target. researchgate.net The 2-amino and 6-chloro positions are particularly important for defining the molecule's pharmacophoric features.

The chlorine atom at the 6-position is a key feature, contributing to the molecule's lipophilicity and potentially engaging in halogen bonding or other specific interactions within a target's binding site. Altering this substituent is a common strategy to probe the importance of its electronic and steric properties.

Bioisosteric replacement is a powerful technique in this context, where the chloro group is substituted with other atoms or groups that possess similar physical or chemical properties but can lead to improved biological activity or pharmacokinetic profiles. nih.govuran.ua Common bioisosteres for a chlorine atom include other halogens (F, Br), a trifluoromethyl group (CF₃), a cyano group (CN), or small alkyl groups like a methyl (CH₃).

Halogen Substitution : Replacing chlorine with fluorine can alter the electronic nature of the pyrimidine ring and may enhance metabolic stability. Bromine, being larger and more polarizable, could form stronger halogen bonds.

Trifluoromethyl Group (CF₃) : This group is a well-known bioisostere for chlorine. It is strongly electron-withdrawing and highly lipophilic, which can significantly impact binding affinity and cell permeability.

Cyano Group (CN) : A cyano group can act as a hydrogen bond acceptor and has a different electronic profile compared to chlorine, potentially leading to new interactions with the target.

The following table illustrates potential modifications at the 6-chloro position and their hypothetical impact on activity, which would be determined through biological screening.

| Compound ID | R (Position 6) | Rationale for Modification | Hypothetical Activity |

| Parent | Cl | Reference compound | High |

| A-1 | F | Modulate electronics, potential metabolic block | Medium-High |

| A-2 | Br | Increase size and polarizability for halogen bonding | High |

| A-3 | CF₃ | Increase lipophilicity, strong electron-withdrawing group | High |

| A-4 | CN | Introduce hydrogen bond acceptor, alter electronics | Medium |

| A-5 | CH₃ | Introduce small, lipophilic, electron-donating group | Low-Medium |

The 2-amino group is a critical pharmacophoric element, often acting as a hydrogen bond donor in interactions with biological targets. nih.gov Its modification can provide valuable insights into the binding mode of the compound.

N-Alkylation : Introducing small alkyl groups (e.g., methyl, ethyl) to the amino nitrogen (mono- or di-substitution) can probe the steric tolerance of the binding pocket. This modification also reduces the number of hydrogen bond donors (from two to one in mono-alkylation, and to zero in di-alkylation), which can confirm the importance of these interactions.

N-Acylation : Acylating the amino group (e.g., with an acetyl group) introduces a carbonyl moiety that can act as a hydrogen bond acceptor and significantly changes the electronic character of the nitrogen.

Replacement with other groups : In some cases, the entire amino group might be replaced with other small functional groups like a hydroxyl (-OH) or a simple hydrogen (-H) to assess its fundamental contribution to activity.

The table below outlines possible modifications at the 2-amino position to explore the SAR.

| Compound ID | R' (Position 2) | Rationale for Modification | Hypothetical Activity |

| Parent | -NH₂ | Reference compound, two H-bond donors | High |

| B-1 | -NHCH₃ | One H-bond donor, increased lipophilicity | Medium-High |

| B-2 | -N(CH₃)₂ | No H-bond donors, steric bulk | Low |

| B-3 | -NHC(O)CH₃ | Introduce H-bond acceptor, alter electronics | Low |

| B-4 | -OH | Replace H-bond donor with another polar group | Low-Medium |

Influence of the Butanoic Acid Side Chain Modifications

The butanoic acid side chain provides a crucial linker and a terminal acidic group, which is often involved in key ionic interactions or hydrogen bonding with a biological target. Its length, flexibility, and the nature of the terminal functional group are prime targets for modification.

The four-carbon chain of the butanoic acid moiety dictates the spatial positioning of the terminal carboxylic acid. Altering the length and branching of this alkyl chain can help determine the optimal distance and orientation for interaction with the target.

Chain Length : Synthesizing analogues with shorter (ethanoic, propanoic acid) or longer (pentanoic, hexanoic acid) chains can reveal the optimal linker length. In some biological systems, activity is highly dependent on the length of an aliphatic chain, with a sharp peak at an optimal number of carbons. nih.gov

Chain Branching : Introducing alkyl branches (e.g., a methyl group) on the chain can restrict its conformational flexibility. This can lead to an increase in potency if the restricted conformation is the bioactive one, or a decrease if it prevents the molecule from adopting the necessary shape.

The following table presents a series of analogues with modified side chains for SAR investigation.

| Compound ID | Side Chain | Rationale for Modification | Hypothetical Activity |

| Parent | -(CH₂)₃COOH | Reference compound (butanoic acid) | High |

| C-1 | -(CH₂)₂COOH | Shorten chain (propanoic acid) | Medium |

| C-2 | -(CH₂)₄COOH | Lengthen chain (pentanoic acid) | Medium-High |

| C-3 | -CH(CH₃)CH₂COOH | Introduce branching to restrict conformation | Low |

| C-4 | -(CH₂)₅COOH | Further lengthen chain (hexanoic acid) | Low |

The terminal carboxylic acid group is highly polar and typically ionized at physiological pH, making it a prime candidate for forming strong ionic or hydrogen bonds. However, this group can also limit cell permeability and oral bioavailability. Replacing it with bioisosteres can maintain the key interactions while improving drug-like properties. drughunter.com

Common bioisosteres for a carboxylic acid include:

Tetrazole : A 5-substituted 1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres. It has a similar pKa and maintains the acidic proton while being more lipophilic, which can enhance cell penetration. drughunter.com

Esters and Amides : Converting the acid to an ester (e.g., methyl ester) or an amide neutralizes the charge and increases lipophilicity. These are often used as prodrugs that are hydrolyzed back to the active carboxylic acid in vivo.

Hydroxamic Acid (-C(O)NHOH) : This group can also act as an acidic proton donor and is known to chelate metal ions, which can be relevant for certain enzyme targets.

Sulfonamide (-SO₂NHR) : A sulfonamide group can mimic some of the hydrogen bonding capabilities of a carboxylic acid.

This table shows potential modifications to the carboxylic acid terminus.

| Compound ID | Terminal Group (Z) | Rationale for Modification | Hypothetical Activity |

| Parent | -COOH | Reference compound, acidic | High |

| D-1 | -C(O)OCH₃ | Ester prodrug, neutral, more lipophilic | Medium (as prodrug) |

| D-2 | -C(O)NH₂ | Primary amide, neutral, H-bonding capability | Low-Medium |

| D-3 | 5-(1H-tetrazolyl) | Carboxylic acid bioisostere, acidic, more lipophilic | High |

| D-4 | -C(O)NHOH | Hydroxamic acid, metal chelation potential | Medium |

Stereochemical Effects on Biological Activity

The principles of stereochemistry are fundamental in drug design and development, as the three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets, which are themselves chiral. For a chiral molecule like this compound, which possesses a stereocenter at the fourth carbon of the butanoic acid chain, it is expected that its enantiomers would exhibit different biological activities.

The differential activity between stereoisomers arises from the specific spatial orientation required for optimal binding to a target protein, such as an enzyme or receptor. The binding pocket of a biological target is highly defined, and only one enantiomer may fit correctly to elicit a biological response. The other enantiomer might show weaker activity, no activity, or even an entirely different or antagonistic effect.

While specific experimental data for the enantiomers of this compound is unavailable, a hypothetical comparison can be illustrated. In such studies, the separated enantiomers (R- and S-isomers) would be tested in relevant biological assays. The results would typically be presented in a table comparing their potency, often expressed as an IC50 or EC50 value.

Hypothetical Data on Stereochemical Effects

| Compound | Stereoisomer | Biological Activity (IC50, µM) |

| This compound | R-enantiomer | Data not available |

| This compound | S-enantiomer | Data not available |

| Racemic Mixture | Racemate | Data not available |

This table is for illustrative purposes only. No experimental data was found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in understanding which molecular properties are crucial for activity and in predicting the activity of newly designed compounds.

For a series of analogues of this compound, a QSAR study would involve synthesizing a library of related compounds with variations at different positions of the molecule. The biological activity of these compounds would then be determined experimentally. Subsequently, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. A robust QSAR model is characterized by good statistical parameters, such as a high squared correlation coefficient (R²) and a high cross-validated squared correlation coefficient (q²).

Hypothetical QSAR Model Descriptors

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

| Electronic | Hammett constant (σ) | Governs the electronic nature of substituents on the pyrimidine ring. |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of substituents. |

| Hydrophobic | LogP | Describes the lipophilicity of the molecule, affecting membrane permeability. |

| Topological | Wiener Index | Relates to the branching of the molecular structure. |

This table represents a hypothetical selection of descriptors that could be used in a QSAR study of the specified compound's analogues. No specific QSAR model was found in the literature.

The resulting QSAR equation would allow researchers to predict the biological activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Future Research Directions and Translational Potential

Design Strategies for Lead Optimization of 4-(2-Amino-6-chloropyrimidin-4-yl)butanoic Acid Derivatives

Lead optimization is a critical process in medicinal chemistry aimed at enhancing the therapeutic profile of a promising compound. For derivatives of this compound, a multi-pronged approach to lead optimization can be envisioned, leveraging established and innovative design strategies.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core is fundamental. This involves the synthesis of a library of analogs with modifications at key positions:

The 2-amino group: This site can be functionalized to explore interactions with target proteins and to modulate physicochemical properties.

The 6-chloro substituent: Replacement with other halogens, alkyl, or aryl groups can influence binding affinity and selectivity.

The butanoic acid side chain: Alterations in the length, rigidity, and incorporation of functional groups within the linker can optimize target engagement and pharmacokinetic parameters.

Structure-Based Drug Design (SBDD): Once a biological target is identified, SBDD techniques can guide the rational design of more potent and selective inhibitors. By understanding the binding mode of the parent compound within the target's active site, specific modifications can be made to enhance binding interactions.

Fragment-Based Drug Discovery (FBDD): The pyrimidine (B1678525) and butanoic acid moieties can be considered as individual fragments. Identifying how each fragment contributes to binding can inform the design of novel hybrid molecules with improved properties.

Table 1: Potential Lead Optimization Strategies

| Strategy | Rationale | Example Modification |

| SAR Studies | To systematically explore the chemical space and identify key structural features for activity. | Substitution of the 6-chloro group with fluorine or a methyl group. |

| SBDD | To rationally design compounds with improved binding affinity and selectivity based on the target structure. | Addition of a functional group to the butanoic acid chain to form a hydrogen bond with a specific amino acid residue in the target's active site. |

| FBDD | To build upon the binding interactions of individual fragments to create more potent molecules. | Combining the 2-aminopyrimidine (B69317) core with different acidic side chains to optimize interactions. |

Exploration of Novel Biological Targets for Pyrimidine-Butanoic Acid Hybrid Scaffolds

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govmdpi.com This versatility suggests that pyrimidine-butanoic acid hybrids could have applications beyond a single target class.

Kinase Inhibition: The 2-aminopyrimidine moiety is a common feature in many approved kinase inhibitors. mdpi.comekb.eg High-throughput screening of a library of this compound derivatives against a panel of human kinases could uncover novel and selective kinase inhibitors for applications in oncology and inflammatory diseases.

Protein-Protein Interaction (PPI) Modulation: The three-dimensional arrangement of pyrimidine-embedded frameworks can be designed to mimic secondary protein structures, making them suitable candidates for modulating challenging PPI targets. nih.govacs.orgacs.org The butanoic acid side chain provides a vector for introducing additional functionality to disrupt these interactions.

Metabolic Enzyme Inhibition: Pyrimidine analogs have a long history as antimetabolites that interfere with nucleic acid synthesis. mdpi.comfrontiersin.org Investigating the inhibitory potential of this scaffold against enzymes involved in pyrimidine and purine metabolism could lead to new anticancer and antimicrobial agents.

Development of Advanced in vitro and Preclinical Models

To accurately assess the therapeutic potential of novel compounds, it is crucial to move beyond traditional two-dimensional cell culture systems.

3D Cell Culture Models: Spheroids and organoids provide a more physiologically relevant environment to evaluate the efficacy and penetration of drug candidates. These models better recapitulate the complex cell-cell and cell-matrix interactions found in vivo.

Patient-Derived Xenografts (PDX): For oncology applications, PDX models, where patient tumor tissue is implanted into immunodeficient mice, offer a more predictive model of clinical response compared to traditional cell-line xenografts.

In Vitro Models for Specific Targets: For novel biological targets, the development of specific and robust in vitro assays is essential for compound screening and characterization. This could include enzymatic assays, binding assays, and cell-based reporter assays.

Potential for Combination Research Therapies

Combination therapies are a cornerstone of modern medicine, often leading to improved efficacy and reduced development of drug resistance. frontiersin.orgnih.gov

Synergistic Combinations: If this compound derivatives are found to inhibit a specific pathway, combining them with drugs that target parallel or downstream pathways could result in synergistic effects. For example, a pyrimidine-based kinase inhibitor could be combined with another targeted agent or a traditional chemotherapeutic. nih.gov

Overcoming Drug Resistance: Combination therapy can also be a strategy to overcome acquired resistance to existing drugs. A pyrimidine-butanoic acid hybrid could potentially resensitize tumors to a therapy to which they have become resistant.

Immuno-oncology Combinations: Investigating the potential of these compounds to modulate the tumor microenvironment could open up possibilities for combination with immunotherapies, such as immune checkpoint inhibitors.

Use as Chemical Probes for Biological Pathway Interrogation

A potent, selective, and well-characterized molecule can be an invaluable tool for basic research. This compound derivatives with such properties could be developed as chemical probes to dissect complex biological pathways. nih.gov

Target Validation: A selective probe can be used to pharmacologically inhibit a target protein in cells or in vivo, helping to validate it as a potential therapeutic target.

Pathway Elucidation: By observing the cellular and physiological effects of a selective probe, researchers can gain insights into the function of its target and the biological pathways in which it is involved.

Development of Research Tools: The butanoic acid handle can be used to attach fluorescent tags, biotin, or other moieties to create tool compounds for use in techniques such as fluorescence microscopy, flow cytometry, and affinity chromatography.

常见问题

Q. What synthetic strategies are recommended for preparing 4-(2-Amino-6-chloropyrimidin-4-yl)butanoic acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of pyrimidine derivatives often involves multi-step reactions, including nucleophilic substitution, coupling, and functional group protection/deprotection. For example:

- Step 1: Chlorination of pyrimidine precursors using POCl₃ or similar agents under reflux conditions (commonly at 80–110°C for 6–12 hours) to introduce the 6-chloro group .

- Step 2: Coupling of the chloropyrimidine core with butanoic acid derivatives via HATU-mediated amidation or Mitsunobu reactions to ensure regioselectivity .

- Step 3: Purification via reverse-phase HPLC (using acetonitrile/TFA gradients) to isolate the target compound from byproducts .

Optimization Tips: - Monitor reaction progress using LC-MS to identify intermediates and adjust stoichiometry.

- Use anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis of reactive intermediates.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., chlorine at C6, amino group at C2) and butanoic acid chain integration .

- High-Resolution Mass Spectrometry (HR-MS): ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .

- HPLC-PDA: Purity assessment using C18 columns with UV detection at 254 nm; compare retention times against reference standards .

Q. How should researchers address impurity profiling during synthesis?

Methodological Answer:

- Identify Common Byproducts: Likely impurities include des-chloro analogs (due to incomplete substitution) or esterified butanoic acid derivatives. Use spiking experiments with reference standards (e.g., 4-cyclohexylbutanoic acid analogs) to confirm retention times .

- Quantitative Analysis: Employ LC-MS/MS with calibration curves for known impurities (detection limit: ≤0.1% w/w) .

- Mitigation Strategies: Optimize reaction stoichiometry (e.g., excess POCl₃ for complete chlorination) and use scavenger resins to trap unreacted intermediates .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound be resolved?

Methodological Answer: Discrepancies often arise from variations in substitution patterns, assay conditions, or cellular models. Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies: Compare activity profiles with analogs (e.g., 6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid) to identify critical functional groups .

- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., HEK293 for receptor binding assays) .

- Meta-Analysis: Cross-reference data from independent studies to isolate confounding variables (e.g., solvent effects from DMSO) .

Q. What experimental approaches can elucidate the compound’s mechanism of action in enzymatic inhibition?

Methodological Answer:

- Kinetic Studies: Use Michaelis-Menten plots to determine inhibition constants (Kᵢ) under varying substrate concentrations .

- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to map binding interactions .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Q. How can computational modeling predict the physicochemical properties of this compound?

Methodological Answer:

- Quantum Mechanical Calculations: Use DFT (e.g., B3LYP/6-31G*) to compute dipole moments, logP, and pKa values .

- Molecular Dynamics (MD) Simulations: Model solvation behavior in aqueous and lipid bilayers to predict bioavailability .

- QSAR Models: Train algorithms on datasets of pyrimidine derivatives to correlate structural features (e.g., Cl substitution) with solubility or membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。